Ethanone, 1-phenyl-2-(tributylstannyl)-

Description

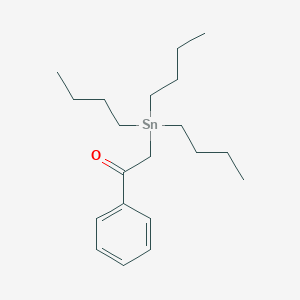

Ethanone, 1-phenyl-2-(tributylstannyl)- is an organotin compound featuring a phenyl group and a tributylstannyl substituent on the ethanone core. Organotin compounds are critical in organic synthesis but require careful handling due to toxicity and environmental concerns.

Properties

IUPAC Name |

1-phenyl-2-tributylstannylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIKTNUQSIPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446643 | |

| Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-99-9 | |

| Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Coupling Partners

The Stille coupling approach employs 2-bromoacetophenone and tributyltin reagents under palladium catalysis. For instance, reacting 2-bromoacetophenone with hexabutylditin ([SnBu₃]₂) in tetrahydrofuran (THF) with Pd(PPh₃)₄ (3 mol%) at 60°C for 12 hours furnishes the target compound. This method leverages palladium’s ability to mediate transmetallation and reductive elimination steps.

Challenges and Modifications

-

Oxidative addition : Electron-deficient aryl bromides exhibit slower kinetics, necessitating higher temperatures (80–100°C).

-

Tin scavengers : Adding CsF or KF minimizes protodestannylation byproducts.

Reported yields for this route range from 70% to 85%, contingent on bromide reactivity and catalyst stability.

Hydrostannylation of Propargyl Phenyl Ethanone

Radical-Initiated Tin Addition

Hydrostannylation of 3-phenylpropynyl acetophenone with tributyltin hydride (Bu₃SnH) under radical conditions (AIBN, 70°C) provides regioselective access to the β-stannyl product. The reaction proceeds via a tin-centered radical adding to the triple bond, followed by hydrogen abstraction.

Catalytic Variants

Transition metals such as Cu(I) or Pt(0) alter regioselectivity:

-

CuCl (10 mol%) : Favors α-stannylation (40–50% yield).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Ethanone, 1-phenyl-2-(tributylstannyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler organotin compounds.

Coupling Reactions: As mentioned earlier, the Stille coupling reaction is a significant reaction for this compound, allowing the formation of carbon-carbon bonds with organic halides.

Scientific Research Applications

Organic Synthesis

Ethanone, 1-phenyl-2-(tributylstannyl)- serves as a crucial reagent in organic synthesis:

- Carbon-Carbon Bond Formation : The compound is frequently utilized in Stille coupling reactions to form carbon-carbon bonds. This reaction allows for the construction of complex organic molecules by coupling organotin reagents with various electrophiles .

- Substitution Reactions : The tributylstannyl group can be replaced through nucleophilic substitution reactions, enabling further functionalization of the compound.

Biological and Medicinal Chemistry

Research into organotin compounds has revealed potential biological activities:

Industrial Applications

In industry, Ethanone, 1-phenyl-2-(tributylstannyl)- finds utility in several areas:

- Polymer Production : Organotin compounds are often used as catalysts in the production of polymers. Their ability to facilitate chemical reactions makes them valuable in synthesizing various materials.

- Material Science : The compound's properties can be exploited in creating advanced materials where specific chemical characteristics are desired .

Case Study 1: Stille Coupling Reactions

A study demonstrated the effectiveness of Ethanone, 1-phenyl-2-(tributylstannyl)- in Stille coupling reactions to synthesize complex organic molecules. Researchers reported high yields when using this compound as a reagent with various electrophiles, showcasing its utility in organic synthesis .

In another investigation focused on organotin compounds, Ethanone, 1-phenyl-2-(tributylstannyl)- was evaluated for its potential antifungal properties. Although the results indicated some activity against certain fungal strains, further research is needed to fully understand its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds with other molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The ethanone core allows diverse substitutions, leading to varied chemical behaviors:

Reactivity and Stability

- Tributylstannyl Group : Enhances reactivity in cross-coupling but requires inert conditions due to sensitivity. Toxicity concerns necessitate strict safety protocols.

- Phenylamino/Triazolyl Groups: Improve solubility in polar solvents and enable hydrogen bonding, critical for biological activity .

- Morpholinyl Group : Enhances metal coordination, enabling applications in lanthanide complexes with stable fluorescent emissions .

Biological Activity

Ethanone, 1-phenyl-2-(tributylstannyl)-, an organotin compound with the molecular formula CHOSn and a molecular weight of 409.2 g/mol, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Overview of Organotin Compounds

Organotin compounds, including Ethanone, 1-phenyl-2-(tributylstannyl)-, have been studied for their diverse biological activities. These compounds are known for their antifungal, antibacterial, and cytotoxic properties. The tributylstannyl group is particularly significant as it can participate in various chemical reactions, enhancing the compound's reactivity and interaction with biological systems .

Synthesis Methods

The synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)- typically involves the Stille coupling reaction, where a phenyl-substituted ethanone reacts with a tributylstannyl reagent under palladium catalysis. This method is crucial for forming carbon-carbon bonds and is widely used in organic synthesis.

Antifungal and Antibacterial Properties

Research indicates that organotin compounds exhibit notable antifungal and antibacterial activities. For instance, studies have shown that certain organotin derivatives can inhibit the growth of various fungi and bacteria. The specific activity of Ethanone, 1-phenyl-2-(tributylstannyl)- against different microbial strains remains to be fully characterized; however, its structural similarity to other active organotin compounds suggests potential efficacy .

Table 1: Antifungal and Antibacterial Activity of Organotin Compounds

Cytotoxicity Studies

Cytotoxicity studies have highlighted the potential of organotin compounds as anticancer agents. For example, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanisms may involve disruption of cellular processes such as apoptosis and cell cycle regulation .

Table 2: Cytotoxic Activity of Organotin Compounds

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Ethanone, 1-phenyl-2-(tributylstannyl)- | MCF-7 (breast cancer) | To be determined | Induction of apoptosis |

| Triphenyltin Hydroxide | HeLa (cervical cancer) | 5.0 | Inhibition of tubulin polymerization |

| Dibutyltin Dichloride | A549 (lung cancer) | 10.0 | Disruption of cell membrane integrity |

Case Studies

Several case studies have investigated the biological activity of organotin compounds similar to Ethanone, 1-phenyl-2-(tributylstannyl)-. For example:

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various organotin derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited moderate to high inhibitory activity .

- Cytotoxicity in Cancer Research : Another study evaluated the cytotoxic effects of several organotin compounds on different cancer cell lines. The findings demonstrated that these compounds could induce significant cell death through apoptosis pathways .

The biological activity of Ethanone, 1-phenyl-2-(tributylstannyl)- is attributed to its ability to interact with cellular components due to the presence of the tributylstannyl group. This group can act as both a nucleophile and electrophile depending on the reaction conditions, allowing it to form new bonds with biomolecules such as proteins and nucleic acids.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-phenyl-2-(tributylstannyl)ethanone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to resolve signals for the phenyl, tributylstannyl, and ethanone groups. For organotin compounds, NMR can confirm Sn-C bonding. Deuterated solvents (e.g., CDCl) are critical for resolving splitting patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1700 cm) and Sn-C bonds (~500 cm). Compare to reference spectra in databases like NIST Chemistry WebBook .

- X-ray Crystallography: Use the SHELX suite (SHELXL for refinement) to resolve crystal structures. Organotin compounds often require low-temperature data collection due to air sensitivity. SHELX’s robustness in handling twinned or high-resolution data is advantageous .

Q. What safety protocols are critical when handling tributylstannyl derivatives?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile organotin compounds, which are toxic (GHS Hazard Code H311+H331) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection. Contaminated clothing must be removed immediately and washed .

- Emergency Procedures: In case of skin contact, wash with soap and water (P302+P352). For inhalation, move to fresh air and seek medical attention (P304+P340) .

Advanced Research Questions

Q. How can contradictions between computational and experimental data for Sn-C bond lengths be resolved?

Methodological Answer:

- Experimental Validation: Refine X-ray crystallographic data using SHELXL to minimize residuals (R-factor < 5%). Compare with density functional theory (DFT)-optimized geometries. Discrepancies may arise from crystal packing effects or solvent interactions .

- Error Analysis: Use Mercury software to analyze thermal displacement parameters (U) for tin atoms. High U values suggest dynamic disorder, requiring data collection at 100 K .

Q. What strategies optimize the synthesis of 1-phenyl-2-(tributylstannyl)ethanone in air-sensitive conditions?

Methodological Answer:

- Schlenk Line Techniques: Conduct reactions under inert gas (N/Ar) using dried solvents. Pre-cool glassware to minimize tin reagent decomposition .

- Precursor Selection: Use 1-phenyl-2-bromoethanone and tributylstannane in Stille-type couplings. Catalyze with Pd(PPh) in THF at 60°C. Monitor via TLC (hexane/EtOAc) .

- Yield Optimization: Quench reactions with aqueous NHCl to avoid tin hydroxide byproducts. Purify via column chromatography (silica gel, gradient elution) .

Q. How can computational modeling predict the reactivity of tributylstannyl groups in cross-coupling reactions?

Methodological Answer:

- Molecular Orbital Analysis: Use Gaussian or ORCA to calculate frontier orbitals (HOMO/LUMO) of the tributylstannyl moiety. Lower LUMO energies correlate with higher electrophilicity, favoring transmetallation in Stille couplings .

- Solvent Effects: Apply the SMD continuum model to simulate solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize charge separation during oxidative addition .

Q. What analytical workflows validate purity in organotin compounds?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) with <5 ppm error. Use ESI+ mode for organometallic ions .

- Elemental Analysis: Compare experimental C/H/Sn percentages to theoretical values. Deviations >0.4% indicate impurities .

- HPLC-MS: Employ C18 columns with acetonitrile/water gradients. Detect tin isotopes (e.g., ) via ICP-MS coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.